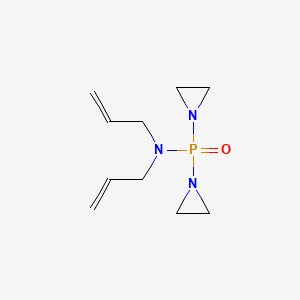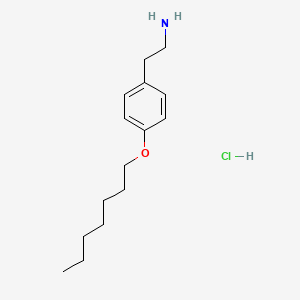
Benzeneethanamine, 4-(heptyloxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneethanamine, 4-(heptyloxy)-, hydrochloride: is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of a benzene ring attached to an ethanamine group, with a heptyloxy substituent at the 4-position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 4-(heptyloxy)-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzeneethanamine.
Substitution Reaction: A heptyloxy group is introduced at the 4-position of the benzene ring through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Benzeneethanamine, 4-(heptyloxy)-, hydrochloride can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, where the heptyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Chemistry: Benzeneethanamine, 4-(heptyloxy)-, hydrochloride is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of phenethylamines on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure-activity relationship is studied to design drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of Benzeneethanamine, 4-(heptyloxy)-, hydrochloride involves its interaction with specific molecular targets in biological systems. It primarily acts on receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitters and other signaling molecules.
類似化合物との比較
Phenethylamine: A basic structure similar to Benzeneethanamine, 4-(heptyloxy)-, hydrochloride but without the heptyloxy substituent.
Benzeneethanamine, 4-methoxy-: Another derivative with a methoxy group instead of a heptyloxy group.
Benzeneethanamine, 4-methoxy-α-methyl-: A compound with both methoxy and methyl groups.
Uniqueness: this compound is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties. This differentiates it from other phenethylamine derivatives and influences its reactivity and applications.
特性
CAS番号 |
37563-57-8 |
|---|---|
分子式 |
C15H26ClNO |
分子量 |
271.82 g/mol |
IUPAC名 |
2-(4-heptoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H25NO.ClH/c1-2-3-4-5-6-13-17-15-9-7-14(8-10-15)11-12-16;/h7-10H,2-6,11-13,16H2,1H3;1H |
InChIキー |
OTIOXDBWFAVWBU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=CC=C(C=C1)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
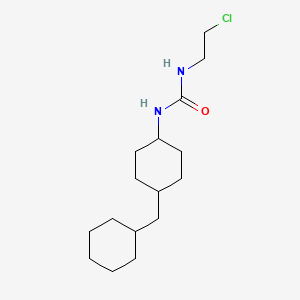
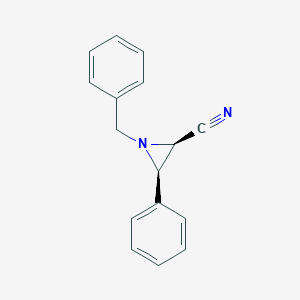
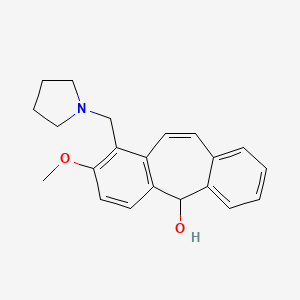
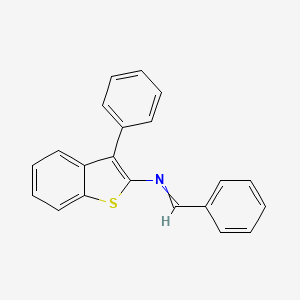
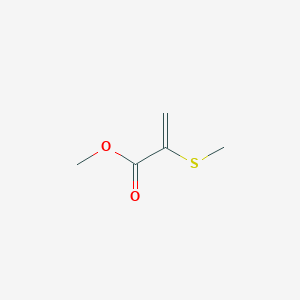

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
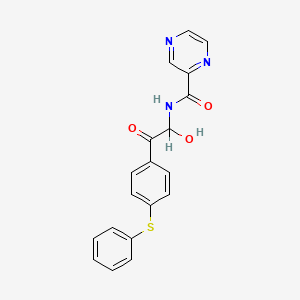

![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
